molecular formula C19H34FO2P B12351926 Methyl alpha-linolenyl fluorophosphonate

Methyl alpha-linolenyl fluorophosphonate

Cat. No.: B12351926
M. Wt: 344.4 g/mol
InChI Key: MEHJVKGETWKOKY-YSTUJMKBSA-N
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Preparation Methods

The preparation of methyl alpha-linolenyl fluorophosphonate involves synthetic routes that typically include the esterification of alpha-linolenic acid with fluorophosphonic acid. The reaction conditions often require the use of solvents such as methyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol

Chemical Reactions Analysis

Methyl alpha-linolenyl fluorophosphonate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the double bonds in the compound.

    Substitution: The fluorophosphonate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl alpha-linolenyl fluorophosphonate is similar to methyl arachidonyl fluorophosphonate, but it has unique properties due to the presence of the alpha-linolenyl group. Other similar compounds include:

Properties

Molecular Formula

C19H34FO2P

Molecular Weight

344.4 g/mol

IUPAC Name

(3Z,6Z,9Z)-18-[fluoro(methoxy)phosphoryl]octadeca-3,6,9-triene

InChI

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h4-5,7-8,10-11H,3,6,9,12-19H2,1-2H3/b5-4-,8-7-,11-10-

InChI Key

MEHJVKGETWKOKY-YSTUJMKBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCP(=O)(OC)F

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCP(=O)(OC)F

Origin of Product

United States

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